Aqueous Solubility Advantage of Oxamic Acid Over Sodium Oxamate for In Vitro Assay Preparation
Oxamic acid exhibits substantially higher aqueous solubility than its sodium salt counterpart, directly impacting the achievable concentration range in biochemical and cell-based assays. The free acid achieves a solubility of 108 mg/mL (approximately 1.21 M) in water , compared to 50 mg/mL (approximately 0.45 M) for sodium oxamate as reported by Sigma-Aldrich , and 22 mg/mL (approximately 0.20 M) as independently verified by Selleck Chemicals . This represents a 2.2- to 4.9-fold solubility advantage for oxamic acid.
| Evidence Dimension | Aqueous solubility at room temperature |
|---|---|
| Target Compound Data | 108 mg/mL (≈1.21 M) in water |
| Comparator Or Baseline | Sodium oxamate: 50 mg/mL (Sigma-Aldrich) to 22 mg/mL (Selleck) |
| Quantified Difference | 2.2-fold to 4.9-fold higher solubility for oxamic acid |
| Conditions | Water, room temperature; data from manufacturer certificates of analysis |
Why This Matters
Higher solubility enables preparation of more concentrated stock solutions, reduces the need for co-solvents that may confound biological assays, and broadens the experimental concentration range accessible for dose–response studies—directly impacting the reliability and throughput of LDH inhibition screening workflows.
